4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester
Overview
Description
“4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester” is a chemical compound with the molecular formula C15H20O5 . It is also known by other names such as “Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate” and "Butanoic acid, 4-(4-acetyl-2-methoxyphenoxy)-, ethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 280.316 Da and the monoisotopic mass is 280.131073 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :Scientific Research Applications
Chemical Reactions and Synthesis
A study by Novakov et al. (2017) highlights the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017).
Insect Pest Control
Wimmer et al. (2007) investigated ester derivatives (juvenogens) of biologically active alcohols for potential application in insect pest control. These compounds were synthesized from their chiral precursors, including 2-(4-methoxybenzyl)cyclohexyl butanoate (Wimmer et al., 2007).
Analysis by GC-MS
Ming (2007) analyzed the reaction liquid of acetyl-acetic acid ethyl ester with n-butane bromide using gas chromatography-mass spectrometry, identifying 2-acetyl-hexanoic acid ethyl ester as a primary yield (Ming, 2007).
Chromatography Applications
Gatti et al. (1990) explored the use of methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling agent for the high-performance liquid chromatography of biologically important thiols (Gatti et al., 1990).
Properties
IUPAC Name |
ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-15(17)6-5-9-20-13-8-7-12(11(2)16)10-14(13)18-3/h7-8,10H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKVQFXWAOWFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)C(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733902 | |
Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174884-21-0 | |
Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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